Neocryptolepine
CAS No.: 114414-78-7
Cat. No.: VC0006081
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114414-78-7 |
---|---|
Molecular Formula | C16H12N2 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 5-methylindolo[2,3-b]quinoline |
Standard InChI | InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3 |
Standard InChI Key | PZIIKMBOSNKNFZ-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43 |
Canonical SMILES | CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43 |
Pharmacological Activities
Anticancer Properties
Neocryptolepine demonstrates broad-spectrum cytotoxicity against cancer cell lines, though its potency varies significantly depending on structural modifications.
Cytotoxicity in Gastric Cancer
Table 1: Cytotoxic Activity of Neocryptolepine and Derivatives in Gastric Cancer Cells
Compound | AGS (IC50, μM) | HGC27 (IC50, μM) | MKN45 (IC50, μM) |
---|---|---|---|
Neocryptolepine | 20 | 18 | 19 |
C5 | 9.2 | 6.6 | 5.9 |
C8 | 6.9 | 4.3 | 3.5 |
Derivatives C5 and C8 inhibited colony formation and migration in AGS and HGC27 cells, primarily inducing necrosis rather than apoptosis . Mechanistic studies linked their activity to suppression of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation .
Activity in Leukemia and Lung Cancer
Neocryptolepine derivatives modified at the C11 position with amino-alkyl chains displayed nanomolar IC50 values against leukemia (MV4-11: 42 nM) and lung cancer (A549: 197 nM) cells . Substitutions at C2 (e.g., methoxy, bromo) further enhanced antiproliferative effects, with 10e achieving IC50 values of 0.05 μM in MV4-11 cells .
Antifungal Activity
Neocryptolepine derivatives exhibit potent antifungal effects against agriculturally significant pathogens. Compound 24, featuring a trifluoromethylphenyl group, demonstrated exceptional activity against Botrytis cinerea (EC50 = 0.07 μg/mL), surpassing the efficacy of the commercial fungicide boscalid .
Table 2: Antifungal Activity of Select Neocryptolepine Derivatives
Compound | B. cinerea (EC50, μg/mL) | R. solani (EC50, μg/mL) | M. oryzae (EC50, μg/mL) |
---|---|---|---|
24 | 0.07 | 0.12 | 0.15 |
45 | 0.09 | 0.18 | 0.21 |
Mechanistic studies revealed that 24 disrupts spore germination, compromises membrane integrity, and induces nuclear abnormalities .
Antiprotozoal Effects
Neocryptolepine’s antiparasitic activity extends to Plasmodium, Leishmania, and Schistosoma species . Its antiplasmodial action correlates with DNA intercalation and topoisomerase II inhibition, though exact targets remain under investigation .
Mechanisms of Action
DNA Interaction and Topoisomerase Inhibition
Neocryptolepine intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing religation of DNA strands during replication . This dual mechanism underlies its cytotoxicity and antiparasitic effects.
Modulation of Signaling Pathways
In gastric cancer cells, derivatives C5 and C8 downregulate phosphorylated AKT, impairing downstream survival signals . This pathway-specific activity reduces off-target toxicity compared to broader kinase inhibitors.
Structural Modifications and Derivatives
Key Structural-Activity Relationships (SAR)
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C11 Substitutions: Amino-alkyl chains at C11 enhance DNA binding and cytotoxicity .
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C2 and C9 Modifications: Halogenation or methoxy groups at C2 improve potency, while methyl esterification at C9 increases bioavailability .
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N5 vs. N6 Methylation: Methyl groups at N5 boost activity 10–30-fold compared to N6 .
Promising Derivatives
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